RIPK1-IN-18 sulfate hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

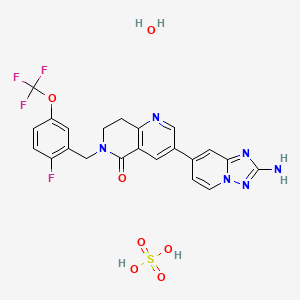

C22H20F4N6O7S |

|---|---|

Poids moléculaire |

588.5 g/mol |

Nom IUPAC |

3-(2-amino-[1,2,4]triazolo[1,5-a]pyridin-7-yl)-6-[[2-fluoro-5-(trifluoromethoxy)phenyl]methyl]-7,8-dihydro-1,6-naphthyridin-5-one;sulfuric acid;hydrate |

InChI |

InChI=1S/C22H16F4N6O2.H2O4S.H2O/c23-17-2-1-15(34-22(24,25)26)7-14(17)11-31-5-4-18-16(20(31)33)8-13(10-28-18)12-3-6-32-19(9-12)29-21(27)30-32;1-5(2,3)4;/h1-3,6-10H,4-5,11H2,(H2,27,30);(H2,1,2,3,4);1H2 |

Clé InChI |

BWCCYGOIZVIBPN-UHFFFAOYSA-N |

SMILES canonique |

C1CN(C(=O)C2=C1N=CC(=C2)C3=CC4=NC(=NN4C=C3)N)CC5=C(C=CC(=C5)OC(F)(F)F)F.O.OS(=O)(=O)O |

Origine du produit |

United States |

Foundational & Exploratory

The Core Mechanism of Action of RIPK1-IN-18 Sulfate Hydrate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of cellular life and death, orchestrating complex signaling pathways that determine cell fate in response to various stimuli. Its kinase activity is a key driver of inflammation and programmed cell death, including apoptosis and necroptosis, making it a compelling therapeutic target for a range of autoimmune and neuroinflammatory diseases. RIPK1-IN-18 sulfate (B86663) hydrate (B1144303) is a potent inhibitor of RIPK1, positioned to modulate these pathological processes. This technical guide provides a comprehensive overview of the mechanism of action of RIPK1 inhibitors, with a focus on the principles underlying the therapeutic potential of compounds like RIPK1-IN-18 sulfate hydrate. Due to the limited publicly available data specifically for this compound, this guide leverages information from well-characterized RIPK1 inhibitors to illustrate the core concepts, experimental validation, and signaling pathways involved.

Introduction to RIPK1 Signaling

RIPK1 is a serine/threonine kinase that plays a dual role as both a scaffold and an enzyme in cellular signaling.[1] It is a central component of the tumor necrosis factor (TNF) receptor 1 (TNFR1) signaling pathway, but also integrates signals from other receptors like Toll-like receptors (TLRs) and Fas.[2][3] The cellular outcome of RIPK1 activation is context-dependent and tightly regulated by a series of post-translational modifications, primarily ubiquitination and phosphorylation.[4]

Upon TNF-α binding to TNFR1, a membrane-bound complex known as Complex I is formed. In this complex, RIPK1 acts as a scaffold, leading to the activation of the NF-κB and MAPK pathways, which promote cell survival and inflammation.[5][6] However, under conditions where components of Complex I are dysregulated, or when caspase-8 is inhibited, RIPK1 can transition to form a cytosolic death-inducing complex, known as Complex II (or the ripoptosome for apoptosis and the necrosome for necroptosis).[7][8] The kinase activity of RIPK1 is essential for the activation of these cell death pathways.[9]

Mechanism of Action of RIPK1 Kinase Inhibitors

This compound, as a potent RIPK1 inhibitor, is designed to specifically target the kinase activity of RIPK1.[10][11] By inhibiting the catalytic function of RIPK1, it prevents the autophosphorylation of RIPK1 and the subsequent phosphorylation of downstream targets, thereby blocking the signaling cascade that leads to apoptosis and necroptosis.[6] This targeted inhibition is crucial as it is expected to leave the pro-survival scaffolding function of RIPK1 intact, a desirable feature for therapeutic intervention.

The general mechanism of action for RIPK1 kinase inhibitors involves binding to the kinase domain of RIPK1, preventing the transfer of phosphate (B84403) from ATP to its substrates. This inhibition can be achieved through different binding modes, including competitive binding at the ATP-binding site or allosteric inhibition.

Quantitative Analysis of RIPK1 Inhibition

Table 1: In Vitro Potency of Representative RIPK1 Inhibitors

| Compound | Assay Type | Target | IC50 / EC50 / Kd | Reference |

| GSK2982772 | FP Binding | RIPK1 | IC50: <10 nM | [12] |

| GSK2982772 | ADP-Glo | RIPK1 | IC50: <10 nM | [12] |

| Necrostatin-1 | Necroptosis Inhibition | FADD-deficient Jurkat cells | EC50: 0.05 µM | [13] |

| Sibiriline | ADP-Glo | RIPK1 | IC50: 1.03 µM | [5] |

| Sibiriline | Binding Affinity | RIPK1 | Kd: 218 nM | [5] |

| Compound 18 | FP Binding | RIPK1 | IC50: 0.0079 µM | [5] |

| Compound 18 | ADP-Glo | RIPK1 | IC50: 0.004 µM | [5] |

| Eclitasertib (DNL-758) | Kinase Assay | RIPK1 | IC50: 0.0375 µM | [13] |

| Zharp1-211 | Kinase Assay | RIPK1 | EC50: 53 nM | [13] |

| Zharp1-211 | Binding Affinity | RIPK1 | Kd: 8.7 nM | [13] |

| RIPK1-IN-19 | Kinase Assay | RIPK1 | IC50: 15 nM | [13] |

Table 2: Cellular Activity of Representative RIPK1 Inhibitors

| Compound | Cell Line | Assay | IC50 / EC50 | Reference |

| GSK2982772 | U937 cells | Necroptosis Inhibition | IC50: 6.3 nM | [12] |

| Compound 18 | U937 cells | Necroptosis Inhibition | IC50: 0.0063 µM | [5] |

| Cpd22 | HT-29 cells | Necroptosis Inhibition | IC50: 2.0 nM | [5] |

| Cpd22 | L929 cells | Necroptosis Inhibition | IC50: 15 nM | [5] |

| Sibiriline | FADD-deficient Jurkat cells | Necroptosis Inhibition | EC50: 1.2 µM | [5] |

Experimental Protocols for Assessing RIPK1 Inhibition

The following are detailed methodologies for key experiments commonly used to characterize RIPK1 inhibitors.

In Vitro Kinase Assay (ADP-Glo™ Assay)

Objective: To determine the direct inhibitory effect of a compound on the kinase activity of recombinant RIPK1.

Methodology:

-

Recombinant human RIPK1 (residues 1-330) is pre-incubated with various concentrations of the test compound (e.g., this compound) for 30 minutes at room temperature in a kinase assay buffer (e.g., 50 mM HEPES, 50 mM NaCl, 30 mM MgCl2, 1 mM DTT, 0.05% BSA, 0.02% CHAPS).[14]

-

The kinase reaction is initiated by the addition of ATP.[14]

-

The reaction is allowed to proceed for a specified time at a controlled temperature.

-

The amount of ADP produced, which is proportional to the kinase activity, is measured using the ADP-Glo™ Kinase Assay kit (Promega) according to the manufacturer's instructions.

-

Luminescence is read on a plate reader.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

Cellular Thermal Shift Assay (CETSA®)

Objective: To confirm target engagement of a RIPK1 inhibitor in a cellular context by measuring the thermal stabilization of RIPK1 upon compound binding.[2][15]

Methodology:

-

Intact cells (e.g., HT-29 or peripheral blood mononuclear cells) are treated with the test compound or vehicle (DMSO) for a defined period.[2][6]

-

The cell suspensions are then heated to a range of temperatures to induce protein denaturation.

-

Cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins by centrifugation.

-

The amount of soluble RIPK1 remaining at each temperature is quantified by a suitable method, such as Western blotting, AlphaLISA, or Meso Scale Discovery (MSD) immunoassay.[2]

-

The melting temperature (Tm) of RIPK1 is determined for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

In Vivo Model of TNF-induced Systemic Inflammatory Response Syndrome (SIRS)

Objective: To evaluate the efficacy of a RIPK1 inhibitor in a preclinical model of systemic inflammation.

Methodology:

-

Mice are pre-treated with the test compound (e.g., administered orally) at various doses.[16]

-

After a specified time, the mice are challenged with an injection of TNF-α to induce a systemic inflammatory response.

-

The primary endpoint is typically survival over a defined period (e.g., 18 hours).[14]

-

Secondary endpoints can include monitoring of body temperature and collection of blood samples for cytokine analysis (e.g., IL-6, TNF-α) using ELISA or multiplex assays.

-

The protective effect of the inhibitor is assessed by comparing the survival rates and inflammatory markers in the treated groups to the vehicle control group.

Visualizing the Mechanism of Action

The following diagrams illustrate the RIPK1 signaling pathway and the proposed mechanism of action for a RIPK1 kinase inhibitor like this compound.

Caption: RIPK1 Signaling Pathway Overview.

Caption: Mechanism of Action of a RIPK1 Kinase Inhibitor.

Conclusion

This compound represents a promising therapeutic agent that targets the kinase activity of RIPK1, a central node in inflammatory and cell death signaling pathways. By potently and selectively inhibiting RIPK1's catalytic function, this compound has the potential to ameliorate the pathology of a wide array of autoimmune and neuroinflammatory diseases. The experimental protocols and data presented herein for representative RIPK1 inhibitors provide a robust framework for the continued investigation and development of novel RIPK1-targeted therapies. Further studies are warranted to fully elucidate the specific quantitative pharmacology and in vivo efficacy of this compound.

References

- 1. RIP1 kinase activity is critical for skin inflammation but not for viral propagation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative target engagement of RIPK1 in human whole blood via the cellular thermal shift assay for potential pre-clinical and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor GSK2982772 in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Impact of RIPK1 Kinase Inhibition on Atherogenesis: A Genetic and a Pharmacological Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-based development of potent and selective type-II kinase inhibitors of RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Discovery of a cooperative mode of inhibiting RIPK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Discovery and Synthesis of RIPK1-IN-18 Sulfate Hydrate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator in the signaling pathways of inflammation and programmed cell death, including apoptosis and necroptosis. Its dysregulation is implicated in a host of inflammatory and neurodegenerative diseases, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth exploration of a potent and selective RIPK1 inhibitor, RIPK1-IN-18 sulfate (B86663) hydrate (B1144303), also identified as "compound i" in patent literature. We will delve into its discovery, synthesis, and the methodologies for its biological characterization.

Discovery of a Novel RIPK1 Inhibitor

RIPK1-IN-18 sulfate hydrate is a potent inhibitor of RIPK1, identified for its potential in autoimmune disease research.[1] The discovery of this small molecule is linked to patent application WO2021160109A1, where it is referred to as "compound i".

Chemical Identity:

| Identifier | Value |

| Compound Name | RIPK1-IN-18 |

| Systematic Name | 2-(2-(4-(trifluoromethoxy)phenyl)ethyl)-5-(1H-1,2,3-triazol-4-yl)-[2][3][4]triazolo[1,5-a]pyridin-7(4H)-one |

| CAS Number | 2682889-01-4 |

| Molecular Formula | C₂₂H₁₆F₄N₆O₂ |

Synthesis of RIPK1-IN-18

While a detailed, step-by-step protocol for the synthesis of the final sulfate hydrate form is not publicly available, the synthesis of the core molecule, "compound i," is described within the patent literature (WO2021160109A1). The synthesis is a multi-step process involving the construction of the triazolopyridine core, followed by the addition of the triazole and the substituted phenyl ethyl side chains. The final conversion to the sulfate hydrate salt would typically involve reacting the free base with sulfuric acid in a suitable solvent system to induce crystallization.

RIPK1 Signaling Pathways

RIPK1 is a multifaceted protein that can function as both a kinase and a scaffold, playing a pivotal role in determining cell fate in response to stimuli such as tumor necrosis factor-alpha (TNFα).

Pro-survival Signaling

Upon TNFα binding to its receptor (TNFR1), RIPK1 is recruited to the receptor complex and is polyubiquitinated. This ubiquitination acts as a scaffold to recruit downstream signaling molecules, leading to the activation of the NF-κB pathway, which promotes the expression of pro-survival genes.

Cell Death Signaling: Apoptosis and Necroptosis

Under conditions where cellular inhibitor of apoptosis proteins (cIAPs) are depleted, RIPK1 can promote the formation of a death-inducing signaling complex (DISC), leading to caspase-8 activation and apoptosis.

Alternatively, when caspase-8 is inhibited, RIPK1 can interact with RIPK3 to form a complex called the necrosome. This leads to the phosphorylation and activation of Mixed Lineage Kinase Domain-Like protein (MLKL), which oligomerizes and translocates to the plasma membrane, causing necroptotic cell death.

Diagram: Simplified RIPK1 Signaling Pathways

Caption: Simplified overview of RIPK1 signaling pathways.

Experimental Protocols

The evaluation of RIPK1 inhibitors like this compound involves a series of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.

RIPK1 Kinase Inhibition Assay (Biochemical)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of RIPK1.

Principle: The assay quantifies the amount of ADP produced from ATP during the kinase reaction, which is directly proportional to RIPK1 activity. A common method is the ADP-Glo™ Kinase Assay.

Protocol:

-

Reagents and Materials:

-

Recombinant human RIPK1 enzyme

-

Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP solution

-

Myelin Basic Protein (MBP) as a substrate

-

This compound (test compound)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white assay plates

-

-

Procedure: a. Prepare serial dilutions of RIPK1-IN-18 in DMSO. b. Add the diluted compound or DMSO (vehicle control) to the assay wells. c. Add the RIPK1 enzyme and MBP substrate to the wells. d. Initiate the kinase reaction by adding the ATP solution. e. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). f. Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes. g. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes. h. Measure luminescence using a plate reader. i. Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value.

Diagram: Workflow for Biochemical RIPK1 Inhibition Assay

Caption: Workflow of a typical biochemical RIPK1 kinase assay.

Cellular Necroptosis Assay

This assay assesses the ability of a compound to protect cells from necroptosis induced by specific stimuli.

Principle: Cell viability is measured in a cell line susceptible to necroptosis (e.g., human HT-29 colon cancer cells or mouse L929 fibrosarcoma cells) after treatment with an inducing agent and the test compound.

Protocol:

-

Reagents and Materials:

-

HT-29 or L929 cells

-

Cell culture medium and supplements

-

Human or mouse TNFα

-

Smac mimetic (e.g., BV6) to inhibit cIAPs

-

Pan-caspase inhibitor (e.g., z-VAD-fmk) to block apoptosis

-

This compound (test compound)

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

96-well clear-bottom assay plates

-

-

Procedure: a. Seed cells in 96-well plates and allow them to adhere overnight. b. Pre-treat the cells with serial dilutions of RIPK1-IN-18 for 1 hour. c. Induce necroptosis by adding a combination of TNFα, Smac mimetic, and z-VAD-fmk. d. Incubate the plates for 24-48 hours at 37°C in a CO₂ incubator. e. Equilibrate the plates to room temperature. f. Add CellTiter-Glo® Reagent to each well to measure cell viability based on ATP levels. g. Measure luminescence using a plate reader. h. Calculate the percent protection for each compound concentration and determine the EC₅₀ value.

Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA® is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment.

Principle: Ligand binding stabilizes the target protein, leading to an increase in its melting temperature. This thermal stabilization can be detected by quantifying the amount of soluble protein remaining after heat treatment.

Protocol:

-

Reagents and Materials:

-

Intact cells (e.g., HT-29) or cell lysate

-

This compound (test compound)

-

Lysis buffer

-

Antibodies specific for RIPK1

-

Western blotting or ELISA reagents

-

-

Procedure (Melt Curve): a. Treat cells with the test compound or vehicle control. b. Aliquot the cell suspension into PCR tubes. c. Heat the samples to a range of different temperatures for a fixed time (e.g., 3 minutes). d. Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation. e. Quantify the amount of soluble RIPK1 in the supernatant using Western blotting or an immunoassay. f. Plot the amount of soluble RIPK1 as a function of temperature to generate a melt curve and determine the melting temperature (Tₘ). A shift in the Tₘ in the presence of the compound indicates target engagement.

Diagram: Cellular Thermal Shift Assay (CETSA) Workflow

References

The Role of RIPK1-IN-18 Sulfate Hydrate in the Necroptosis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator in the necroptosis pathway, a form of programmed cell death implicated in a variety of inflammatory and neurodegenerative diseases. Inhibition of RIPK1 kinase activity presents a promising therapeutic strategy for these conditions. This technical guide provides an in-depth overview of the role of RIPK1 inhibitors in the necroptosis pathway, with a specific focus on the emerging compound RIPK1-IN-18 sulfate (B86663) hydrate (B1144303). While public domain data on RIPK1-IN-18 sulfate hydrate is currently limited, this document will detail its known characteristics and supplement this with a comprehensive analysis of the broader class of RIPK1 inhibitors, utilizing data from well-characterized molecules to illustrate key concepts, experimental protocols, and the therapeutic potential of targeting RIPK1.

Introduction to Necroptosis and the Role of RIPK1

Necroptosis is a regulated form of necrosis, or inflammatory cell death, that is typically activated when apoptosis is inhibited.[1][2] It is morphologically characterized by cell swelling and rupture of the plasma membrane, leading to the release of damage-associated molecular patterns (DAMPs) and subsequent inflammation.[3][4] The necroptosis pathway is a crucial component of the immune response to pathogens, but its dysregulation has been linked to the pathogenesis of various diseases, including inflammatory bowel disease, rheumatoid arthritis, psoriasis, and neurodegenerative disorders like Alzheimer's disease and amyotrophic lateral sclerosis.[5][6][7]

At the core of the necroptosis signaling cascade is RIPK1, a serine/threonine kinase that acts as a key signaling node.[3][6] In response to stimuli such as tumor necrosis factor-alpha (TNFα), RIPK1 can initiate either pro-survival signals through the NF-κB pathway or cell death pathways, including apoptosis and necroptosis.[1][5] The kinase activity of RIPK1 is essential for the induction of necroptosis.[3] When caspase-8, a key executioner of apoptosis, is inhibited, RIPK1 undergoes autophosphorylation and recruits RIPK3 to form a protein complex known as the necrosome.[1][8] This leads to the phosphorylation and activation of Mixed Lineage Kinase Domain-Like (MLKL), the ultimate executioner of necroptosis, which oligomerizes and translocates to the plasma membrane, causing its disruption.[1]

This compound: A Potent RIPK1 Inhibitor

This compound is identified as a potent inhibitor of RIPK1.[9][10] It is under investigation for its potential therapeutic applications in autoimmune diseases.[9][10]

Chemical Structure

The chemical formula for the parent compound, RIPK1-IN-18, is C22H16F4N6O2, with a molecular weight of 472.40 g/mol .[10]

SMILES:O=C1C2=C(CCN1CC3=CC(OC(F)(F)F)=CC=C3F)N=CC(C4=CC5=NC(N)=NN5C=C4)=C2[10]

Quantitative Data

Specific quantitative data for this compound, such as IC50 or Ki values, are not yet publicly available. To provide a framework for understanding the potency of RIPK1 inhibitors, the following table summarizes data for other well-characterized RIPK1 inhibitors.

| Inhibitor | Target | Assay Type | IC50 (nM) | Cell-Based Potency (EC50, nM) | Reference |

| Necrostatin-1 (Nec-1) | RIPK1 | Kinase Assay | ~180 | 494 (Jurkat cells) | [1] |

| GSK2982772 | RIPK1 | ADP-Glo Kinase Assay | <10 | - | [7] |

| Compound 22 | RIPK1 | ADP-Glo Kinase Assay | 4 | 6.3 (U937 cells) | [5] |

| UAMC-3861 | RIPK1 | Kinase Assay | 0.42 | - | [5] |

Signaling Pathways and Mechanism of Action

The inhibitory action of this compound is presumed to be through the direct inhibition of the kinase activity of RIPK1, thereby blocking the downstream signaling events that lead to necroptosis.

The Necroptosis Signaling Pathway

The following diagram illustrates the central role of RIPK1 in the TNFα-induced necroptosis pathway and the proposed point of intervention for RIPK1 inhibitors like this compound.

Experimental Protocols

While specific protocols for this compound are not available, the following are standard methodologies used to characterize RIPK1 inhibitors.

In Vitro Kinase Assay (ADP-Glo™ Assay)

This assay quantitatively measures the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction.

Objective: To determine the IC50 value of a test compound against RIPK1.

Materials:

-

Recombinant human RIPK1 kinase

-

Kinase substrate (e.g., myelin basic protein)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Test compound (e.g., this compound)

-

Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO and then in assay buffer.

-

Add the kinase, substrate, and test compound to the wells of a 384-well plate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin (B1168401) to produce a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Cell-Based Necroptosis Assay

This assay measures the ability of a compound to protect cells from induced necroptosis.

Objective: To determine the EC50 value of a test compound in a cellular context.

Materials:

-

Human (e.g., HT-29) or murine (e.g., L929) cell lines susceptible to necroptosis.

-

Cell culture medium and supplements.

-

Necroptosis-inducing stimuli:

-

TNFα

-

A pan-caspase inhibitor (e.g., z-VAD-fmk)

-

A Smac mimetic (e.g., birinapant)

-

-

Test compound (e.g., this compound)

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with serial dilutions of the test compound for a specified time (e.g., 1-2 hours).

-

Induce necroptosis by adding the appropriate stimuli (e.g., TNFα + z-VAD-fmk).

-

Incubate for a period sufficient to induce cell death (e.g., 18-24 hours).

-

Measure cell viability using a cell viability reagent according to the manufacturer's instructions.

-

Calculate the percent protection for each compound concentration and determine the EC50 value using non-linear regression analysis.

Experimental Workflow Diagram

Conclusion and Future Directions

This compound is a promising new entrant in the field of RIPK1 inhibitors with potential applications in treating autoimmune and inflammatory diseases. While detailed characterization of this specific molecule is eagerly awaited, the extensive research on other RIPK1 inhibitors has paved the way for its development and clinical translation. The experimental protocols and signaling pathway information provided in this guide offer a robust framework for its further investigation. Future studies should focus on elucidating the precise mechanism of action, determining its in vitro and in vivo potency and efficacy, and establishing a comprehensive safety profile. The continued exploration of RIPK1 inhibitors like this compound holds significant promise for the development of novel therapies for a range of debilitating human diseases.

References

- 1. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of an antibody‐based immunoassay for measuring direct target binding of RIPK1 inhibitors in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

A Technical Guide to RIPK1-IN-18 Sulfate Hydrate for Inflammatory Disease Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator in the signaling pathways of inflammation and programmed cell death, making it a compelling therapeutic target for a range of inflammatory diseases. This technical guide provides an in-depth overview of RIPK1-IN-18 sulfate (B86663) hydrate (B1144303), a potent inhibitor of RIPK1, in the context of inflammatory disease research. While specific quantitative data for RIPK1-IN-18 sulfate hydrate is primarily contained within patent literature, this guide consolidates the current understanding of RIPK1's role in disease, presents methodologies for evaluating RIPK1 inhibitors, and includes representative data from other well-characterized inhibitors to guide research efforts.

Introduction: The Role of RIPK1 in Inflammatory Diseases

Receptor-Interacting Protein Kinase 1 (RIPK1) is a serine/threonine kinase that functions as a crucial signaling node in cellular responses to various stimuli, including tumor necrosis factor (TNF).[1][2] It plays a dual role in determining cell fate, participating in both cell survival pathways and programmed cell death mechanisms such as apoptosis and necroptosis.[1][2] The kinase activity of RIPK1 is particularly implicated in the initiation of necroptosis, a form of regulated necrosis that, when dysregulated, contributes to the pathology of numerous inflammatory conditions.[2][3]

Inhibition of RIPK1 kinase activity has been shown to be a promising therapeutic strategy in preclinical models of various inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders like multiple sclerosis and Alzheimer's disease.[2][3] By blocking the catalytic function of RIPK1, small molecule inhibitors can prevent the downstream signaling cascade that leads to necroptotic cell death and the subsequent release of pro-inflammatory damage-associated molecular patterns (DAMPs).

This compound: A Potent RIPK1 Inhibitor

This compound is a potent and selective inhibitor of RIPK1.[4] It is identified as "compound i" in patent NZ748385A and is noted for its potential in autoimmune disease research.[4][5] While detailed public data on its biochemical and cellular potency are limited, its classification as a potent inhibitor suggests it holds significant promise for investigating the therapeutic potential of RIPK1 inhibition.

Quantitative Data for Representative RIPK1 Inhibitors

To provide a framework for the expected potency of selective RIPK1 inhibitors, the following tables summarize quantitative data for other well-characterized compounds in the field.

Table 1: In Vitro Potency of Representative RIPK1 Inhibitors

| Compound | Target | Assay Type | IC50 (nM) | Cellular EC50 (nM) | Cell Line | Reference |

| Compound 70 | Human RIPK1 | Biophysical (Kd) | 9.2 | 17-30 | Human/Mouse Cells | [1] |

| GNE684 | Human RIPK1 | Enzymatic (Ki) | 21 | - | - | [2] |

| Sanofi Compound | Human RIPK1 | ADP-Glo | 9 | 4 | U937 | [6] |

Table 2: In Vivo Efficacy of a Representative RIPK1 Inhibitor (Compound 70)

| Animal Model | Disease | Dosing | Outcome | Reference |

| Mouse | Systemic Inflammatory Response Syndrome (SIRS) | Pre-treatment | Ameliorated hypothermia and lethal shock | [1] |

Key Experimental Protocols

The following protocols provide detailed methodologies for the in vitro and in vivo evaluation of RIPK1 inhibitors like this compound.

In Vitro RIPK1 Kinase Inhibition Assay (ADP-Glo™ Format)

This assay biochemically quantifies the inhibitory activity of a compound against the RIPK1 enzyme.

Materials:

-

Recombinant human RIPK1 enzyme

-

Myelin Basic Protein (MBP) substrate

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)

-

ATP

-

This compound (or other test inhibitor)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white plates

Procedure:

-

Prepare serial dilutions of the test inhibitor in DMSO.

-

Add 50 nL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 5 µL of a solution containing recombinant RIPK1 enzyme and MBP substrate in kinase assay buffer to each well.

-

Incubate at room temperature for 15 minutes.

-

Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

-

Incubate at 30°C for 1 hour.

-

Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete unused ATP. Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence. Incubate at room temperature for 30 minutes.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration and determine the IC50 value using non-linear regression analysis.

Cellular Necroptosis Inhibition Assay

This assay measures the ability of an inhibitor to protect cells from induced necroptosis.

Materials:

-

HT-29 human colon adenocarcinoma cells (or other suitable cell line like L929 or U937)

-

Cell culture medium (e.g., McCoy's 5A with 10% FBS)

-

Human TNF-α

-

SMAC mimetic (e.g., BV6 or SM-164)

-

Pan-caspase inhibitor (e.g., z-VAD-fmk)

-

This compound (or other test inhibitor)

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

96-well clear-bottom plates

Procedure:

-

Seed HT-29 cells into 96-well plates and allow them to adhere overnight.

-

Pre-treat the cells with serial dilutions of the test inhibitor for 1 hour.

-

Induce necroptosis by adding a combination of TNF-α, a SMAC mimetic, and a pan-caspase inhibitor (TSZ).

-

Incubate the plates for 24-48 hours at 37°C.

-

Equilibrate the plates to room temperature.

-

Add CellTiter-Glo® Reagent to each well to measure ATP levels as an indicator of cell viability.

-

Measure luminescence using a plate reader.

-

Calculate the percent protection against cell death for each concentration and determine the EC50 value.

In Vivo Model: TNF-α-Induced Systemic Inflammatory Response Syndrome (SIRS)

This model is used to evaluate the efficacy of a RIPK1 inhibitor in a systemic inflammatory setting.

Materials:

-

Male C57BL/6 mice

-

Recombinant murine TNF-α

-

This compound (or other test inhibitor) formulated in a suitable vehicle

-

Vehicle control

Procedure:

-

Acclimatize mice for at least one week before the experiment.

-

Administer the test inhibitor or vehicle control to the mice via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined time before TNF-α challenge.

-

Induce SIRS by injecting a lethal dose of murine TNF-α.

-

Monitor the mice for signs of hypothermia by measuring rectal temperature at regular intervals.

-

Record survival rates over a specified period (e.g., 24-48 hours).

-

At the end of the study or at specific time points, blood samples can be collected for cytokine analysis (e.g., IL-6, IL-1β) via ELISA.

-

Tissues can be harvested for histological analysis and to measure markers of inflammation and cell death.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the core signaling pathways involving RIPK1 and a typical experimental workflow for inhibitor characterization.

References

- 1. Design, synthesis, and evaluation of potent RIPK1 inhibitors with in vivo anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 化合物 this compound|T87333|TargetMol - ChemicalBook [m.chemicalbook.com]

- 6. RIPK1 inhibitors described in Sanofi patent | BioWorld [bioworld.com]

RIPK1-IN-18 Sulfate Hydrate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of RIPK1-IN-18 sulfate (B86663) hydrate (B1144303), a potent inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). This document details its chemical properties, the signaling pathways it modulates, and relevant experimental protocols for its characterization.

Core Compound Information

| Parameter | Value |

| Product Name | RIPK1-IN-18 sulfate hydrate |

| CAS Number | 2897618-64-1[1][2] |

| Molecular Formula | C22H20F4N6O7S[1] |

| Molecular Weight | 588.49 g/mol [1] |

| Description | A potent and selective inhibitor of RIPK1, intended for research in areas such as autoimmune diseases.[1][2] |

Quantitative Data Summary

| Assay Type | Parameter | Typical Value Range for Potent RIPK1 Inhibitors |

| Biochemical Kinase Assay | IC50 | 1 - 100 nM |

| Cellular Necroptosis Assay | EC50 | 10 - 500 nM |

| Kinase Selectivity Panel | S-Score (10) | < 0.05 |

Note: The values presented are representative for potent RIPK1 inhibitors and may not reflect the exact values for this compound. Researchers should perform their own experiments to determine the precise activity of the compound.

RIPK1 Signaling Pathways

RIPK1 is a critical regulator of cellular life and death, primarily involved in signaling pathways initiated by tumor necrosis factor receptor 1 (TNFR1).[3][4] It functions as both a scaffold protein and a kinase, dictating the cellular response to stimuli like TNF-α.[4] Inhibition of RIPK1's kinase activity is a key strategy for preventing necroptosis, a form of programmed cell death, and for mitigating inflammation.[5][6]

Upon TNF-α binding to TNFR1, a membrane-bound signaling complex known as Complex I is formed.[7][8] This complex includes RIPK1, TRADD, TRAF2/5, and cIAP1/2.[7] In this context, RIPK1 is ubiquitinated, which leads to the activation of the NF-κB survival pathway.[7][9]

However, under conditions where components of Complex I are inhibited or degraded, RIPK1 can participate in the formation of cytosolic death-inducing complexes. Deubiquitination of RIPK1 allows for the formation of Complex IIa (containing FADD and pro-caspase-8), leading to apoptosis, or Complex IIb (the necrosome, containing RIPK1, RIPK3, and MLKL) when caspase-8 is inhibited, leading to necroptosis.[7] The kinase activity of RIPK1 is essential for the activation of RIPK3 and the subsequent execution of necroptosis.[7][10]

References

- 1. benchchem.com [benchchem.com]

- 2. bellbrooklabs.com [bellbrooklabs.com]

- 3. journals.asm.org [journals.asm.org]

- 4. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of a cooperative mode of inhibiting RIPK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Understanding RIPK1 Inhibitors and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]

- 7. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]

- 8. Targeting RIPK1 kinase for modulating inflammation in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. RIPK1 - Wikipedia [en.wikipedia.org]

- 10. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility Profile of RIPK1-IN-18 Sulfate Hydrate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of RIPK1-IN-18 sulfate (B86663) hydrate (B1144303), a potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). Understanding the solubility of this compound in common laboratory solvents such as dimethyl sulfoxide (B87167) (DMSO) and aqueous buffers is critical for the design and execution of reliable in vitro and in vivo studies. This document offers detailed experimental protocols for determining solubility and presents key signaling pathways involving RIPK1 to provide a broader context for its application in research.

Data Presentation: Solubility of RIPK1-IN-18 Sulfate Hydrate

| Solvent/Buffer System | Temperature (°C) | Method | Solubility (μM) | Solubility (mg/mL) | Notes |

| DMSO | Data not available | Data not available | |||

| PBS (pH 7.4) | Kinetic | Data not available | Data not available | ||

| PBS (pH 7.4) | Thermodynamic | Data not available | Data not available | ||

| Simulated Gastric Fluid (SGF) | Data not available | Data not available | |||

| Simulated Intestinal Fluid (SIF) | Data not available | Data not available |

Experimental Protocols

The following are detailed, generalized protocols for determining the kinetic and thermodynamic solubility of a compound like this compound. These methods are widely used in the pharmaceutical industry and academic research.

Protocol 1: Kinetic Solubility Determination in Aqueous Buffer

This method assesses the solubility of a compound when it is rapidly introduced into an aqueous buffer from a DMSO stock solution, mimicking the conditions of many high-throughput screening assays.

Materials:

-

This compound

-

Anhydrous, high-purity DMSO

-

Aqueous buffer of interest (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

-

96-well microtiter plates (UV-transparent for analysis)

-

Plate shaker

-

Nephelometer or UV/Vis spectrophotometer

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM). Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations.

-

Addition to Aqueous Buffer: To a separate 96-well plate, add the aqueous buffer. Then, transfer a small, fixed volume of each DMSO stock dilution into the corresponding wells of the aqueous buffer plate. The final DMSO concentration should typically be kept low (e.g., ≤ 1-2%) to minimize its effect on solubility.

-

Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) with shaking for a defined period (e.g., 1-2 hours) to allow for precipitation to occur.

-

Detection of Precipitation:

-

Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in turbidity compared to the buffer-only control indicates precipitation.

-

UV/Vis Spectrophotometry: After incubation, filter the solutions to remove any precipitate. Measure the absorbance of the filtrate in a UV-transparent plate at the compound's λmax.

-

-

Data Analysis: The kinetic solubility is defined as the highest compound concentration that does not result in significant precipitation.

Protocol 2: Thermodynamic (Shake-Flask) Solubility Determination

This method measures the equilibrium solubility of a compound, which is its true solubility in a given solvent at equilibrium.

Materials:

-

Solid (powder) form of this compound

-

Aqueous buffer of interest (e.g., PBS, pH 7.4)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Filtration apparatus (e.g., 0.45 µm syringe filters)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the aqueous buffer. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully collect the supernatant, ensuring no solid particles are transferred.

-

Filtration: Filter the supernatant through a 0.45 µm filter to remove any remaining undissolved compound.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV or LC-MS. A standard curve of the compound should be prepared in the same buffer to ensure accurate quantification.

-

Data Analysis: The measured concentration of the compound in the filtrate represents its thermodynamic solubility.

RIPK1 Signaling Pathways

RIPK1 is a critical kinase that functions as a key signaling node in cellular pathways regulating inflammation and cell death. Its activity is implicated in both cell survival through NF-κB activation and programmed cell death mechanisms, including apoptosis and necroptosis.

Caption: Overview of RIPK1-mediated signaling downstream of TNFR1.

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for assessing the solubility of a research compound.

Caption: A generalized workflow for determining kinetic and thermodynamic solubility.

Stability and Proper Storage of RIPK1-IN-18 Sulfate Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for RIPK1-IN-18 sulfate (B86663) hydrate (B1144303), a potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). The information presented herein is intended to support researchers and drug development professionals in ensuring the integrity and optimal performance of this compound in experimental settings.

Introduction to RIPK1-IN-18 Sulfate Hydrate

This compound is a small molecule inhibitor targeting the kinase activity of RIPK1. RIPK1 is a critical mediator in cellular signaling pathways that regulate inflammation, apoptosis, and necroptosis. Its inhibition is a promising therapeutic strategy for a range of autoimmune and inflammatory diseases. Given its potential in research and clinical applications, understanding the physicochemical properties, particularly its stability, is paramount for obtaining reliable and reproducible results.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₂₂H₂₀F₄N₆O₇S |

| CAS Number | 2897618-64-1 |

Data sourced from publicly available information.

Stability Profile

Detailed quantitative stability data for this compound, such as degradation rates under various stress conditions (e.g., temperature, pH, light), is not extensively available in the public domain. However, based on general practices for similar small molecule kinase inhibitors and available supplier information, the following recommendations can be made.

Solid-State Stability

As a solid, this compound is expected to be relatively stable. Suppliers recommend storage at room temperature for shipment within the continental United States, with the caveat that storage conditions may vary for other locations. For long-term storage, it is advisable to keep the solid compound in a tightly sealed container, protected from light and moisture.

Solution Stability

The stability of this compound in solution is a critical consideration for its use in in vitro and in vivo experiments. While specific data for this compound is not available, a related compound, RIPK1-IN-4, provides some insight. Stock solutions of RIPK1-IN-4 in DMSO are recommended to be stored at -20°C for up to one year, or at -80°C for up to two years. Repeated freeze-thaw cycles should be avoided to minimize degradation. It is best practice to prepare single-use aliquots of stock solutions.

The stability in aqueous buffers and cell culture media is expected to be lower than in anhydrous organic solvents like DMSO. It is highly recommended to prepare fresh dilutions in aqueous media for each experiment and use them promptly.

Recommended Storage Conditions

Based on the available information and best practices for small molecule inhibitors, the following storage conditions are recommended for this compound.

| Form | Storage Temperature | Duration | Notes |

| Solid | Room Temperature (short-term) | As per supplier | Protect from light and moisture. |

| -20°C or -80°C (long-term) | > 1 year | Store in a desiccator if possible. | |

| Stock Solution (e.g., in DMSO) | -20°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles. |

| -80°C | Up to 2 years | Preferred for long-term storage. | |

| Aqueous Dilutions | 2-8°C | < 24 hours | Prepare fresh before use. |

Experimental Protocols for Stability Assessment

For researchers wishing to perform their own stability studies on this compound, the following general protocols can be adapted.

Solid-State Stability Testing (Accelerated)

This protocol is designed to assess the stability of the solid compound under accelerated conditions to predict its long-term stability.

Methodology:

-

Place a known quantity of solid this compound in open and closed vials.

-

Expose the vials to a controlled environment of elevated temperature and humidity (e.g., 40°C / 75% relative humidity).

-

At specified time points (e.g., 0, 1, 2, 4 weeks), remove samples.

-

Dissolve the samples in a suitable solvent (e.g., DMSO) to a known concentration.

-

Analyze the samples by High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

-

Quantify the amount of remaining parent compound and identify any major degradation products.

Solution Stability in Organic Solvents

This protocol assesses the stability of stock solutions in organic solvents like DMSO.

Methodology:

-

Prepare a stock solution of this compound in DMSO at a relevant concentration (e.g., 10 mM).

-

Aliquot the stock solution into multiple vials.

-

Store the vials at different temperatures (e.g., room temperature, 4°C, -20°C, -80°C).

-

At various time points (e.g., 0, 1, 7, 30, 90 days), analyze an aliquot from each storage condition.

-

Dilute the sample and analyze by HPLC-UV/MS to determine the percentage of the compound remaining relative to the initial time point.

Stability in Aqueous Buffers and Cell Culture Media

This protocol evaluates the stability of the compound in the final experimental medium.

Methodology:

-

Prepare working solutions of this compound in the desired aqueous buffer (e.g., PBS) or cell culture medium.

-

Incubate the solutions under experimental conditions (e.g., 37°C, 5% CO₂).

-

Collect samples at multiple time points (e.g., 0, 2, 4, 8, 24 hours).

-

Immediately quench any potential degradation by adding an equal volume of cold acetonitrile (B52724) containing an internal standard.

-

Centrifuge to precipitate proteins and other macromolecules.

-

Analyze the supernatant by LC-MS to quantify the remaining this compound.

Signaling Pathways and Experimental Workflows

RIPK1 Signaling Pathway

RIPK1 is a key signaling node that can trigger distinct downstream pathways leading to cell survival or cell death. RIPK1-IN-18 inhibits the kinase activity of RIPK1, thereby modulating these outcomes.

Caption: RIPK1 signaling pathways leading to survival, apoptosis, or necroptosis.

Experimental Workflow for Stability Assessment

The following diagram illustrates a typical workflow for assessing the stability of a small molecule inhibitor like this compound in a liquid matrix.

Caption: A generalized workflow for assessing the stability of this compound.

Conclusion

In Vivo and In Vitro Effects of RIPK1-IN-18 Sulfate Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides a comprehensive overview of the anticipated in vitro and in vivo effects of RIPK1-IN-18 sulfate (B86663) hydrate (B1144303), a potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). It is important to note that specific quantitative data for RIPK1-IN-18 sulfate hydrate is not extensively available in the public domain. Therefore, the data presented in the tables below is representative of typical findings for potent and selective RIPK1 inhibitors and should be considered illustrative. The experimental protocols described are standard methodologies for the evaluation of RIPK1 inhibitors.

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical mediator of cellular signaling pathways that govern inflammation, apoptosis, and necroptosis.[1] Its dual function as a scaffold protein and a kinase makes it a key regulator in the cellular response to stimuli such as tumor necrosis factor-alpha (TNF-α). The kinase activity of RIPK1 is essential for the execution of programmed necrosis, or necroptosis, a lytic and pro-inflammatory form of cell death. Dysregulation of RIPK1-mediated signaling has been implicated in the pathogenesis of a range of autoimmune and inflammatory diseases.

This compound is a potent and selective inhibitor of RIPK1 kinase activity. By targeting RIPK1, this compound is being investigated for its therapeutic potential in autoimmune diseases. This guide summarizes the expected in vitro and in vivo pharmacological properties of a potent RIPK1 inhibitor like this compound, provides detailed experimental protocols for its characterization, and visualizes the key signaling pathways and experimental workflows.

Data Presentation

In Vitro Activity

The in vitro activity of a RIPK1 inhibitor is typically characterized by its potency in biochemical and cellular assays.

Table 1: Representative In Vitro Activity of a Potent RIPK1 Inhibitor

| Assay Type | Description | Endpoint | Representative Value |

| Biochemical Assay | |||

| RIPK1 Kinase Assay | Measures direct inhibition of purified human RIPK1 enzyme activity. | IC50 | < 10 nM |

| Cellular Assays | |||

| Human Cellular Necroptosis Assay (HT-29 cells) | Measures the ability to protect human colon adenocarcinoma cells from TNF-α/Smac mimetic/z-VAD-fmk (TSZ)-induced necroptosis. | EC50 | < 50 nM |

| Murine Cellular Necroptosis Assay (L929 cells) | Measures the ability to protect murine fibrosarcoma cells from TNF-α-induced necroptosis. | EC50 | < 50 nM |

| Kinase Selectivity Panel | Assesses the inhibitory activity against a broad panel of other kinases to determine selectivity. | % Inhibition at 1 µM | > 50% inhibition against < 5% of kinases tested |

In Vivo Pharmacology

The in vivo effects of a RIPK1 inhibitor are evaluated in animal models of inflammation and autoimmune disease.

Table 2: Representative In Vivo Pharmacokinetics and Efficacy of a Potent RIPK1 Inhibitor

| Parameter | Species | Route of Administration | Representative Value/Observation |

| Pharmacokinetics | |||

| Bioavailability | Mouse | Oral | > 30% |

| Half-life (t½) | Mouse | Oral | 4-6 hours |

| Cmax | Mouse | Oral (10 mg/kg) | 1-2 µM |

| Efficacy Models | |||

| TNF-induced Systemic Inflammatory Response Syndrome (SIRS) | Mouse | Oral | Significant protection from hypothermia and mortality at doses ≥ 10 mg/kg. |

| Collagen-Induced Arthritis (CIA) | Mouse | Oral | Dose-dependent reduction in clinical arthritis score, paw swelling, and joint inflammation. |

| Imiquimod-induced Psoriasis | Mouse | Topical/Oral | Reduction in skin inflammation, erythema, and scaling. |

Experimental Protocols

In Vitro Assays

1. RIPK1 Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

-

Objective: To determine the direct inhibitory activity of the compound on purified RIPK1 enzyme.

-

Materials:

-

Recombinant human RIPK1 (kinase domain)

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP

-

Test compound (serial dilutions)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

-

Procedure:

-

Add RIPK1 enzyme to the wells of a 384-well plate containing serially diluted test compound or DMSO (vehicle control).

-

Initiate the kinase reaction by adding ATP at a concentration near the Km.

-

Incubate at room temperature for 60 minutes.

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

-

Measure luminescence using a plate reader.

-

Calculate percent inhibition relative to DMSO controls and determine the IC50 value using a non-linear regression curve fit.

-

2. Cellular Necroptosis Assay

-

Objective: To measure the ability of the compound to protect cells from induced necroptosis.

-

Materials:

-

HT-29 (human) or L929 (murine) cells

-

Cell culture medium

-

TNF-α

-

Smac mimetic (for HT-29 cells)

-

z-VAD-fmk (pan-caspase inhibitor, for HT-29 cells)

-

Test compound (serial dilutions)

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Pre-treat cells with serial dilutions of the test compound for 1-2 hours.

-

Induce necroptosis by adding TNF-α (for L929 cells) or a combination of TNF-α, Smac mimetic, and z-VAD-fmk (for HT-29 cells).

-

Incubate for 18-24 hours.

-

Measure cell viability using a reagent like CellTiter-Glo®, which quantifies ATP levels.

-

Calculate the percentage of cell survival relative to vehicle-treated, non-induced controls and determine the EC50 value.

-

In Vivo Models

1. TNF-induced Systemic Inflammatory Response Syndrome (SIRS) Model

-

Objective: To evaluate the efficacy of the compound in a model of acute, systemic inflammation.

-

Materials:

-

C57BL/6 mice

-

Recombinant murine TNF-α

-

Test compound formulated for oral administration

-

Rectal probe for temperature monitoring

-

-

Procedure:

-

Dose mice orally with the test compound or vehicle at various time points before TNF-α challenge (e.g., 1 hour prior).

-

Administer a lethal dose of murine TNF-α via intravenous or intraperitoneal injection.

-

Monitor core body temperature using a rectal probe at regular intervals for up to 8 hours.

-

Record survival over a 24-48 hour period.

-

Efficacy is determined by the compound's ability to prevent the TNF-α-induced drop in body temperature and to improve survival rates.

-

2. Collagen-Induced Arthritis (CIA) Model

-

Objective: To assess the therapeutic potential of the compound in a model of rheumatoid arthritis.

-

Materials:

-

DBA/1J mice

-

Bovine type II collagen

-

Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)

-

Test compound formulated for daily oral administration

-

-

Procedure:

-

Immunize mice with an emulsion of bovine type II collagen and CFA at the base of the tail.

-

Administer a booster immunization with collagen in IFA 21 days later.

-

Begin daily oral dosing with the test compound or vehicle upon the first signs of arthritis (prophylactic) or after disease is established (therapeutic).

-

Monitor disease progression by scoring clinical signs of arthritis (paw swelling, erythema, joint stiffness) several times a week.

-

At the end of the study, collect paws for histological analysis of joint inflammation, cartilage damage, and bone erosion.

-

Efficacy is measured by the reduction in clinical scores and improvement in histological parameters compared to the vehicle-treated group.

-

Signaling Pathways and Experimental Workflows

References

Downstream Signaling Effects of RIPK1 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) has emerged as a critical regulator of cellular fate, orchestrating signaling pathways that control inflammation, apoptosis, and necroptosis.[1][2][3] Its dual function as both a scaffold protein and a kinase makes it a complex and compelling target for therapeutic intervention in a range of diseases, including autoimmune disorders, neurodegenerative diseases, and inflammatory conditions.[4][5][6] This technical guide delves into the core downstream signaling effects of RIPK1 inhibition, with a focus on the potent inhibitor RIPK1-IN-18 sulfate (B86663) hydrate (B1144303). While specific quantitative data for RIPK1-IN-18 sulfate hydrate is not publicly available, this guide will utilize data from other well-characterized, potent RIPK1 inhibitors such as GSK2982772 and Necrostatin-1s (Nec-1s) to illustrate the expected downstream consequences of potent RIPK1 kinase inhibition.

Core Signaling Pathways Modulated by RIPK1

RIPK1's role is multifaceted, primarily centered around the tumor necrosis factor (TNF) receptor 1 (TNFR1) signaling complex.[1][7] Upon TNF-α binding, TNFR1 recruits a series of proteins, including TRADD, TRAF2, and cIAPs, to form Complex I. In this complex, RIPK1 acts as a scaffold, leading to the activation of the NF-κB and MAPK signaling pathways, which promote cell survival and inflammation.[3][7]

However, under conditions where components of Complex I are dysregulated or when caspase-8 is inhibited, RIPK1's kinase activity becomes dominant. This leads to the formation of cytosolic signaling complexes: Complex IIa (with FADD and caspase-8) driving apoptosis, or the necrosome (Complex IIb, with RIPK3 and MLKL) which executes programmed necrosis, or necroptosis.[1][8]

Downstream Effects of RIPK1 Kinase Inhibition

Inhibition of RIPK1's kinase activity by small molecules like this compound is expected to have profound effects on these signaling cascades, primarily by preventing the switch from a pro-survival to a pro-death signal.

Inhibition of Apoptosis and Necroptosis

The kinase activity of RIPK1 is a prerequisite for both RIPK1-dependent apoptosis and necroptosis.[8][9] Potent inhibitors block the autophosphorylation of RIPK1, a critical step for its activation and the subsequent recruitment and activation of downstream effectors like RIPK3 and MLKL in the necroptotic pathway, and the formation of the apoptotic Complex IIa.[10][11]

Modulation of Inflammatory Responses

RIPK1 kinase activity also contributes to inflammation, not only by inducing inflammatory cell death (necroptosis) but also by regulating the production of pro-inflammatory cytokines.[5][12] Inhibition of RIPK1 kinase has been shown to reduce the expression of various cytokines.[1][12]

Quantitative Data on the Effects of Potent RIPK1 Inhibitors

The following tables summarize quantitative data from studies on potent RIPK1 inhibitors, GSK2982772 and Necrostatin-1s, illustrating the expected efficacy of compounds like this compound.

Table 1: In Vitro Kinase Inhibitory Activity

| Compound | Target | IC50 (nM) | Species | Reference |

| GSK2982772 | RIPK1 | 16 | Human | [1] |

| RIPK1 | 20 | Monkey | [1] | |

| Necrostatin-1s | RIPK1 | 50 | Human | [13] |

IC50: Half-maximal inhibitory concentration.

Table 2: Cellular Activity of RIPK1 Inhibitors

| Compound | Assay | Cell Type | EC50 (nM) | Effect | Reference |

| GSK2982772 | MIP-1β Inhibition | Human Whole Blood | 2 | Inhibition of cytokine production | |

| IL-1β & IL-6 Reduction | Ulcerative Colitis Explants | Concentration-dependent | Inhibition of spontaneous cytokine production | [1] | |

| Necrostatin-1s | Necroptosis Inhibition | FADD-deficient Jurkat T cells | 50 | Inhibition of TNF-α induced necroptosis | [13] |

EC50: Half-maximal effective concentration.

Table 3: In Vivo Efficacy of a Potent RIPK1 Inhibitor

| Compound | Animal Model | Dosing | Endpoint | Result | Reference |

| GSK2982772 | TNF-induced Hypothermia (Mouse) | 3 mg/kg, oral | Protection from temperature loss | 68% protection | [1] |

| 10 mg/kg, oral | 80% protection | [1] | |||

| 50 mg/kg, oral | 87% protection | [1] |

Signaling Pathways and Experimental Workflows

To visually represent the complex signaling networks and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

Caption: RIPK1 Signaling Pathways and Point of Inhibition.

Caption: Workflow for Assessing Necroptosis Inhibition.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of RIPK1 inhibitors. These protocols are provided as a guide and may require optimization for specific experimental conditions.

In Vitro RIPK1 Kinase Assay

This assay measures the direct inhibitory effect of a compound on RIPK1 kinase activity.

-

Reagents and Materials:

-

Recombinant human RIPK1 enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

ATP

-

Kinase assay buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, pH 7.5)

-

This compound (or other inhibitor)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

96-well plates

-

-

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

In a 96-well plate, add the RIPK1 enzyme, the inhibitor at various concentrations, and the MBP substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

-

Cell-Based Necroptosis Inhibition Assay (LDH Release)

This assay quantifies the protective effect of an inhibitor against necroptosis-induced cell death by measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.

-

Cell Line: Human colon adenocarcinoma cells (HT-29) or other suitable cell line.

-

Reagents and Materials:

-

HT-29 cells

-

Cell culture medium (e.g., McCoy's 5A)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound (or other inhibitor)

-

TNF-α

-

Smac mimetic (e.g., BV6)

-

Pan-caspase inhibitor (e.g., z-VAD-fmk)

-

LDH Cytotoxicity Assay Kit

-

96-well cell culture plates

-

-

Procedure:

-

Seed HT-29 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

Induce necroptosis by adding a cocktail of TNF-α, Smac mimetic, and z-VAD-fmk.

-

Incubate the cells for a designated period (e.g., 24 hours).

-

Measure LDH release in the culture supernatant using an LDH Cytotoxicity Assay Kit according to the manufacturer's protocol.

-

Calculate the percentage of cell death inhibition relative to the vehicle-treated, necroptosis-induced control.

-

Western Blotting for Phosphorylated RIPK1 and MLKL

This method is used to assess the inhibition of the necroptotic signaling cascade by detecting the phosphorylation status of key proteins.

-

Reagents and Materials:

-

Cells treated as in the necroptosis inhibition assay.

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels and running buffer.

-

PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk in TBST).

-

Primary antibodies: anti-phospho-RIPK1 (Ser166), anti-RIPK1, anti-phospho-MLKL (Ser358), anti-MLKL, and a loading control (e.g., anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

-

Procedure:

-

Lyse the treated cells with RIPA buffer and quantify protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an ECL substrate and an imaging system.

-

Quantify band intensities to determine the ratio of phosphorylated to total protein.

-

Cytokine Measurement by ELISA

This protocol measures the concentration of specific cytokines released from cells to assess the anti-inflammatory effect of the inhibitor.

-

Reagents and Materials:

-

Cell culture supernatants from treated cells.

-

ELISA kit for the cytokine of interest (e.g., human IL-6 or IL-8).

-

96-well ELISA plates.

-

Wash buffer.

-

Detection antibody.

-

Substrate solution.

-

Stop solution.

-

Plate reader.

-

-

Procedure:

-

Coat a 96-well ELISA plate with the capture antibody.

-

Add cell culture supernatants and standards to the wells and incubate.

-

Wash the plate and add the detection antibody.

-

Wash again and add the HRP-conjugated secondary antibody.

-

Add the substrate solution and incubate until color develops.

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

Calculate the cytokine concentration in the samples based on the standard curve.

-

Conclusion

This compound, as a potent inhibitor of RIPK1 kinase, is poised to be a valuable tool for dissecting the intricate roles of RIPK1 in health and disease. The downstream effects of its engagement are a significant reduction in programmed cell death pathways of apoptosis and necroptosis, and a dampening of the inflammatory response. The experimental protocols and data presented in this guide, using analogous potent inhibitors, provide a robust framework for researchers and drug developers to investigate and harness the therapeutic potential of targeting RIPK1. Further studies with this compound will be crucial to fully elucidate its specific pharmacological profile and clinical utility.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Dose-dependent effects of necrostatin-1 supplementation to tissue culture media of young porcine islets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Inhibition of Receptor-Interacting Protein Kinase 1 in Chronic Plaque Psoriasis: A Multicenter, Randomized, Double-Blind, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Response to Inhibition of Receptor‐Interacting Protein Kinase 1 (RIPK1) in Active Plaque Psoriasis: A Randomized Placebo‐Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. A randomized, placebo-controlled experimental medicine study of RIPK1 inhibitor GSK2982772 in patients with moderate to severe rheumatoid arthritis | springermedizin.de [springermedizin.de]

- 10. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]

- 11. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Application of RIPK1 Inhibition in Neurodegenerative Disease: A Framework for Evaluating RIPK1-IN-18 Sulfate Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical signaling node at the intersection of regulated cell death and inflammation, making it a compelling therapeutic target for a range of human pathologies, including neurodegenerative diseases.[1][2][3] RIPK1's kinase activity is a key driver of necroptosis, a form of programmed inflammatory necrosis, and also contributes to inflammatory signaling pathways.[1][3][4] Dysregulation of RIPK1-mediated pathways has been implicated in the pathogenesis of Alzheimer's disease (AD), Parkinson's disease (PD), amyotrophic lateral sclerosis (ALS), and multiple sclerosis (MS).[1][4][5]

RIPK1-IN-18 sulfate (B86663) hydrate (B1144303) is a potent, small-molecule inhibitor of RIPK1 kinase activity.[6][7] While it is available for research, specific data on its application in neurodegenerative disease models are not yet widely published. This technical guide, therefore, provides a comprehensive framework for its evaluation. It details the core signaling pathways involving RIPK1, summarizes the compelling preclinical data from other well-characterized RIPK1 inhibitors, and provides detailed experimental protocols and workflows that can be adapted to investigate the therapeutic potential of RIPK1-IN-18 sulfate hydrate in neurodegenerative disease.

Core Signaling Pathways Involving RIPK1

RIPK1 functions as a molecular switch that determines cell fate in response to stimuli, most notably from the tumor necrosis factor (TNF) receptor 1 (TNFR1).[4] Upon TNFα binding, RIPK1 is recruited to the TNFR1 signaling complex (Complex I), where its ubiquitination can lead to the activation of pro-survival and pro-inflammatory pathways like NF-κB.[3]

Alternatively, under conditions where pro-survival signaling is compromised or caspase-8 activity is inhibited, RIPK1 can dissociate to form a cytosolic complex that triggers cell death. This can lead to RIPK1-dependent apoptosis (RDA) or, through interaction with RIPK3 and mixed lineage kinase domain-like protein (MLKL), initiate necroptosis.[4] This necroptotic pathway is particularly relevant in neurodegeneration, as it results in cell lysis and the release of damage-associated molecular patterns (DAMPs), which propagate neuroinflammation.[4][8]

Caption: RIPK1 signaling pathways leading to survival, apoptosis, or necroptosis.

Preclinical Evidence for RIPK1 Inhibition in Neurodegenerative Disease Models

Pharmacological inhibition of RIPK1 has shown significant therapeutic benefits across multiple preclinical models of neurodegenerative diseases. The most widely studied inhibitors, Necrostatin-1 (Nec-1) and its more stable analog Necrostatin-1s (Nec-1s), have provided robust proof-of-concept for this therapeutic strategy.[4][8]

Alzheimer's Disease (AD)

In mouse models of AD, RIPK1 inhibition has been shown to reduce key pathological hallmarks and improve cognitive function.

| Model | Inhibitor | Key Quantitative Findings | Reference |

| APP/PS1 Mice | Nec-1s | Reduced number of Thioflavin S-positive plaques and Aβ-immunoreactive plaques. | [9] |

| APP/PS1 Mice | Nec-1s | Decreased levels of pro-inflammatory cytokines (TNF, IL-1β). | [4] |

| APP/PS1 Mice | Nec-1s | Attenuated behavioral deficits in spatial memory tests. | [8][9] |

| 5xFAD Mice | Nec-1s | Reduced neuronal cell loss. | [10] |

Parkinson's Disease (PD)

RIPK1 activation is linked to oxidative stress and mitochondrial dysfunction, key features of PD. Inhibition has proven neuroprotective in cellular and animal models.

| Model | Inhibitor | Key Quantitative Findings | Reference |

| MPTP-induced Mice | Nec-1s | Alleviated behavioral impairment. | [11] |

| MPTP-induced Mice | Nec-1/Nec-1s | Inhibited microglial activation and protected dopaminergic neurons. | [12][13] |

| 6-OHDA-treated PC12 cells | Nec-1 | Protected against dopaminergic cell death. | [4][8] |

Amyotrophic Lateral Sclerosis (ALS)

In ALS models, RIPK1-mediated necroptosis and inflammation contribute to motor neuron and oligodendrocyte degeneration.

| Model | Inhibitor | Key Quantitative Findings | Reference |

| SOD1G93A Mice | RIPK1 Inhibition | Delayed disease progression and reduced neuroinflammation. | [1][14] |

| SOD1G93A Mice | RIPK1 Inhibition | Inhibited axonal myelination defects and delayed motor dysfunction onset. | [4] |

| Optn-/- Mice | RIPK1 Inhibition | Blocked axonal degeneration and neural dysfunction. | [4] |

Experimental Protocols for Evaluating a Novel RIPK1 Inhibitor

To assess the therapeutic potential of this compound, a tiered approach involving biochemical, cellular, and in vivo assays is recommended.

Biochemical Kinase Activity Assay

This initial step confirms the direct inhibitory effect of the compound on RIPK1's enzymatic activity.